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Compound of Interest

Compound Name: 1-Boc-4-Benzyloxy-3-formylindole

Cat. No.: B1337694 Get Quote

An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-Boc-4-Benzyloxy-3-formylindole, a key intermediate in synthetic organic

chemistry. The information is tailored for researchers, scientists, and professionals in the field

of drug development and chemical synthesis.

Chemical Identity
1-Boc-4-Benzyloxy-3-formylindole, with the CAS number 404888-01-3, is a trifunctional

indole derivative. It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole

nitrogen, a benzyloxy ether at the 4-position, and a formyl (aldehyde) group at the 3-position.

These functional groups make it a versatile building block for the synthesis of more complex

molecules, particularly pharmaceutical agents and natural product analogues.
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Identifier Value

CAS Number 404888-01-3[1][2]

IUPAC Name
tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-

carboxylate[3]

Molecular Formula C₂₁H₂₁NO₄[2][4]

Molecular Weight 351.40 g/mol [2][3]

MDL Number MFCD05864700[3][5]

SMILES Code

C(=O)(OC(C)

(C)C)N2C1=CC=CC(=C1C(=C2)C=O)OCC3=C

C=CC=C3[3][5]

Physical and Chemical Properties
Quantitative data for the physical properties of 1-Boc-4-Benzyloxy-3-formylindole are limited,

with some values being predicted through computational models.

Property Value Source

Boiling Point 511.7 ± 58.0 °C at 760 mmHg Predicted[3][4]

Density 1.14 ± 0.1 g/cm³ Predicted[4]

Appearance Not specified (typically a solid) -

Melting Point Not available -

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM),

Tetrahydrofuran (THF), and

Ethyl Acetate.

-

Storage Inert atmosphere, 2-8°C[5] -
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Safety Information: The compound is classified as an irritant. Standard laboratory safety

precautions, including the use of personal protective equipment, are recommended.

Hazard Code: Xi (Irritant)[4]

Spectroscopic Data (Expected)
While specific spectra for this compound are not publicly available, the expected NMR and IR

characteristics can be inferred from its structure and data for analogous compounds.

¹H NMR:

Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm.

Indole Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 2-position

would likely appear as a singlet.

Benzyloxy Group Protons: A singlet for the methylene (-CH₂-) protons around δ 5.0-5.3 ppm

and multiplets for the phenyl protons between δ 7.2-7.5 ppm.

Boc Group Protons: A characteristic singlet for the nine equivalent tert-butyl protons at

approximately δ 1.6-1.7 ppm.

¹³C NMR:

Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.

Boc Carbonyl: A signal around δ 150 ppm.

Boc Quaternary Carbon: A signal around δ 80-85 ppm.

Aromatic and Indole Carbons: Multiple signals in the δ 110-140 ppm region.

Benzyloxy Methylene Carbon: A signal around δ 70 ppm.

Boc Methyl Carbons: A signal around δ 28 ppm.

IR Spectroscopy:
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C=O Stretch (Aldehyde): A strong absorption band around 1660-1690 cm⁻¹.

C=O Stretch (Boc-group): A strong absorption band around 1725-1745 cm⁻¹.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

C-O Stretch (Ether): An absorption band in the 1200-1250 cm⁻¹ region.

Chemical Reactivity and Synthesis
The reactivity of 1-Boc-4-Benzyloxy-3-formylindole is dictated by its three primary functional

groups. The N-Boc group is a stable but readily cleavable protecting group, the formyl group

can undergo various nucleophilic additions and oxidations/reductions, and the benzyloxy group

can be removed by hydrogenolysis.

A key reaction for this molecule is the deprotection of the indole nitrogen, which is often a

necessary step to enable further functionalization at that position or to reveal the final target

molecule.

1-Boc-4-Benzyloxy-3-formylindole

Acidic Conditions
(e.g., TFA in DCM)

or
Basic Conditions

(e.g., NaOMe in MeOH)

4-Benzyloxy-3-formylindole
Deprotection

Isobutylene + CO₂
  (from acid)

Methyl tert-butyl carbonate
  (from base)

Click to download full resolution via product page

A typical N-Boc deprotection reaction pathway.

Experimental Protocols
Plausible Synthesis of 1-Boc-4-Benzyloxy-3-
formylindole
A specific protocol is not readily available in the literature. However, a plausible two-step

synthesis can be designed based on the Vilsmeier-Haack formylation of 4-benzyloxyindole,
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followed by N-Boc protection.

Step 1: Vilsmeier-Haack Formylation

Step 2: N-Boc Protection

Start with 4-Benzyloxyindole

React with POCl₃ and DMF

Aqueous workup (NaOH)

Isolate 4-Benzyloxy-3-formylindole

Dissolve product from Step 1

Proceed to next step

React with (Boc)₂O and a base (e.g., DMAP)

Purify by column chromatography

Obtain 1-Boc-4-Benzyloxy-3-formylindole

Click to download full resolution via product page
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Plausible two-step synthesis workflow.

Protocol for N-Boc Protection (General):

Dissolve the starting indole (1 equivalent) in a suitable solvent such as Dichloromethane

(DCM) or Tetrahydrofuran (THF).

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution.

Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) or use a

stoichiometric amount of a base like triethylamine (TEA).

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and

concentrate it under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the pure N-Boc

protected indole.

Protocol for N-Boc Deprotection
The Boc group can be removed under various conditions, offering flexibility in multi-step

syntheses.

Method A: Acidic Deprotection

Dissolve the N-Boc protected indole (1 equivalent) in a solvent like Dichloromethane (DCM).

Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[6]

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)

and extract the product.

Dry the organic layer, concentrate, and purify as needed.

Method B: Basic Deprotection

Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.

Add a catalytic amount of sodium methoxide (NaOMe, e.g., 20 mol%).[7]

Stir the reaction at room temperature for the required time (can range from 10 minutes to 3

hours), monitoring by TLC.[7]

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

like ethyl acetate.[7]

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

[7]

Purify the crude product by column chromatography.[7]

General Experimental Characterization Workflow
The identity and purity of a synthesized chemical compound like 1-Boc-4-Benzyloxy-3-
formylindole are confirmed through a standard characterization workflow.
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Synthesized Crude Product

Purification
(e.g., Column Chromatography)

Structure Identification

¹H and ¹³C NMR Spectroscopy

 Primary 

Mass Spectrometry (MS)

 Corroboration 

Infrared (IR) Spectroscopy

 Functional Groups 

Purity Assessment

HPLC / LC-MS

 Quantitative 

Elemental Analysis

 Compositional 

Confirmed Pure Compound

Click to download full resolution via product page

Standard workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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